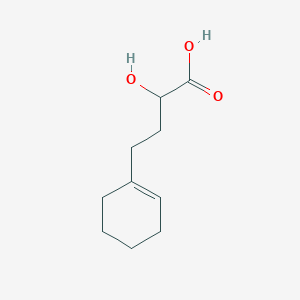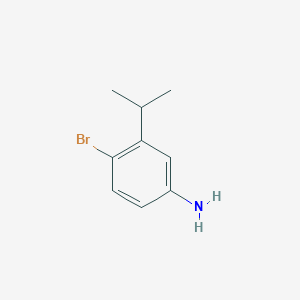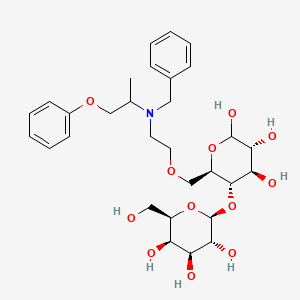
Phenoxybenzamine-Lactose Conjugate (Dechlorinated)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenoxybenzamine-Lactose Conjugate (Dechlorinated) is a research chemical compound with a molecular formula of C30H43NO12 and a molecular weight of 609.67 This compound is a conjugate of phenoxybenzamine and lactose, where the chlorine atom has been removed
Méthodes De Préparation
The synthesis of Phenoxybenzamine-Lactose Conjugate (Dechlorinated) involves several steps. The synthetic route typically starts with the preparation of phenoxybenzamine, followed by its conjugation with lactose. The dechlorination step is crucial to obtain the final compound. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the conjugation and dechlorination processes. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.
Analyse Des Réactions Chimiques
Phenoxybenzamine-Lactose Conjugate (Dechlorinated) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Phenoxybenzamine-Lactose Conjugate (Dechlorinated) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and interactions. In medicine, it is investigated for its potential therapeutic properties, particularly in the treatment of conditions related to the nervous system. In industry, it is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Phenoxybenzamine-Lactose Conjugate (Dechlorinated) involves its interaction with specific molecular targets and pathways. Phenoxybenzamine, a component of the conjugate, is known to block alpha-adrenergic receptors, leading to muscle relaxation and vasodilation. This action is achieved through the formation of a covalent bond with the receptors, preventing the binding of endogenous ligands like adrenaline and noradrenaline. The lactose component may enhance the solubility and bioavailability of the compound .
Comparaison Avec Des Composés Similaires
Phenoxybenzamine-Lactose Conjugate (Dechlorinated) can be compared with other similar compounds, such as phenoxybenzamine and other lactose conjugates. Phenoxybenzamine itself is a non-selective, irreversible alpha blocker used in the treatment of hypertension and pheochromocytoma . The conjugation with lactose and the dechlorination step make Phenoxybenzamine-Lactose Conjugate (Dechlorinated) unique, potentially offering improved solubility and reduced side effects. Other similar compounds include various lactose conjugates used in drug delivery and targeting.
Propriétés
Formule moléculaire |
C30H43NO12 |
|---|---|
Poids moléculaire |
609.7 g/mol |
Nom IUPAC |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R)-2-[2-[benzyl(1-phenoxypropan-2-yl)amino]ethoxymethyl]-4,5,6-trihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C30H43NO12/c1-18(16-40-20-10-6-3-7-11-20)31(14-19-8-4-2-5-9-19)12-13-39-17-22-28(25(35)26(36)29(38)41-22)43-30-27(37)24(34)23(33)21(15-32)42-30/h2-11,18,21-30,32-38H,12-17H2,1H3/t18?,21-,22-,23+,24+,25-,26-,27-,28-,29?,30+/m1/s1 |
Clé InChI |
BRPKFDCRNZUCDO-ZOISYVMESA-N |
SMILES isomérique |
CC(COC1=CC=CC=C1)N(CCOC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CC4=CC=CC=C4 |
SMILES canonique |
CC(COC1=CC=CC=C1)N(CCOCC2C(C(C(C(O2)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1S)-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine;hydrobromide](/img/structure/B13847673.png)

![5-bromo-4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13847693.png)

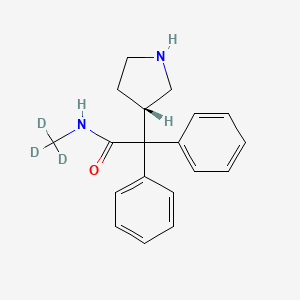
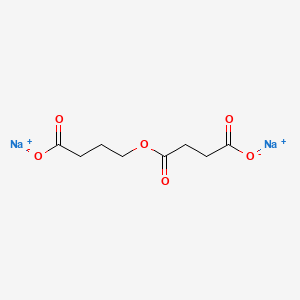
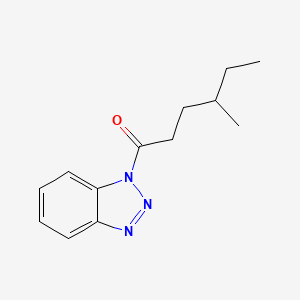
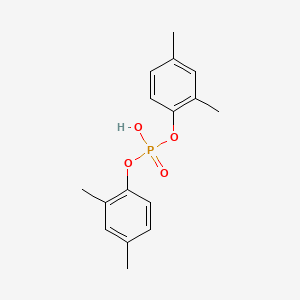
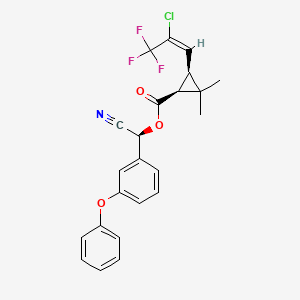
![(1R,9S,13S,14S,17R,18E,21S,23S,24R,25S,27R)-14-[tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1S,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(3,3-dideuterio(313C)prop-2-enyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B13847739.png)

